molecular formula C22H19N5O B11522077 2-amino-N'-[(1E)-2-(1H-benzimidazol-1-yl)-1-phenylethylidene]benzohydrazide

2-amino-N'-[(1E)-2-(1H-benzimidazol-1-yl)-1-phenylethylidene]benzohydrazide

Cat. No.: B11522077
M. Wt: 369.4 g/mol
InChI Key: OYYLLBNIYHVHPR-QQTULTPQSA-N
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Description

2-amino-N’-[(1E)-2-(1H-benzimidazol-1-yl)-1-phenylethylidene]benzohydrazide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

The synthesis of 2-amino-N’-[(1E)-2-(1H-benzimidazol-1-yl)-1-phenylethylidene]benzohydrazide typically involves the condensation of 2-amino-1H-benzimidazole with benzohydrazide derivatives. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines.

Scientific Research Applications

2-amino-N’-[(1E)-2-(1H-benzimidazol-1-yl)-1-phenylethylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety allows it to bind effectively to these targets, disrupting their normal function and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives like 2-amino-1H-benzimidazole and 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides. Compared to these, 2-amino-N’-[(1E)-2-(1H-benzimidazol-1-yl)-1-phenylethylidene]benzohydrazide is unique due to its specific structure, which imparts distinct biological activities and chemical properties .

Properties

Molecular Formula

C22H19N5O

Molecular Weight

369.4 g/mol

IUPAC Name

2-amino-N-[(E)-[2-(benzimidazol-1-yl)-1-phenylethylidene]amino]benzamide

InChI

InChI=1S/C22H19N5O/c23-18-11-5-4-10-17(18)22(28)26-25-20(16-8-2-1-3-9-16)14-27-15-24-19-12-6-7-13-21(19)27/h1-13,15H,14,23H2,(H,26,28)/b25-20-

InChI Key

OYYLLBNIYHVHPR-QQTULTPQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC(=O)C2=CC=CC=C2N)/CN3C=NC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2N)CN3C=NC4=CC=CC=C43

Origin of Product

United States

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